Papillosin

Description

Properties

bioactivity |

Antibacterial |

|---|---|

sequence |

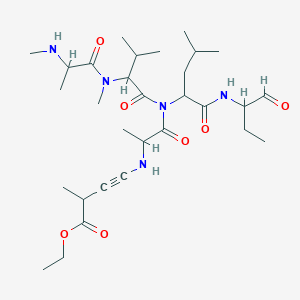

GFWKKVGSAAWGGVKAAAKGAAVGGLNALAKHIQ |

Origin of Product |

United States |

Structural Elucidation Methodologies for Papillosin

Advanced Spectroscopic Techniques for Papillosin Structural Determination

Advanced spectroscopic methods are indispensable tools in the comprehensive structural analysis of peptides like this compound. They allow for the determination of amino acid sequence, identification of post-translational modifications, and insights into the three-dimensional conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Analysis

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution, under conditions that can mimic physiological environments. uzh.chdavuniversity.orgrcsb.orgmdpi.com For peptides, NMR provides detailed information on the local environment of individual nuclei, through-bond and through-space connectivities, and conformational restraints. uzh.chomicsonline.org

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide initial information about the types of nuclei present in the molecule and their chemical environments. omicsonline.orgjchps.comweebly.com The chemical shift values of proton and carbon signals are highly sensitive to the local electronic environment, providing clues about the functional groups and amino acid residues present in the peptide sequence. jchps.comweebly.com For a peptide like this compound, the ¹H NMR spectrum would show signals corresponding to the protons of each amino acid residue, including backbone amide protons, alpha-protons, and side-chain protons. The integration of these signals can provide a relative count of different proton types. jchps.com The ¹³C NMR spectrum would similarly show signals for the carbon atoms. While 1D NMR can be useful for simple molecules, the spectra of larger peptides can become crowded, making complete assignment challenging. weebly.comnih.gov

Two-dimensional (2D) NMR experiments are essential for establishing connectivities between atoms and gaining insights into the conformation of peptides. omicsonline.orgweebly.com Experiments like Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) reveal through-bond couplings between protons, allowing for the identification of spin systems corresponding to individual amino acid residues. uzh.chomicsonline.orgweebly.com For this compound, COSY and TOCSY would help in assigning the resonances within each amino acid spin system. uzh.ch

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate the chemical shifts of protons with those of heteronuclei, typically ¹³C or ¹⁵N. omicsonline.orgweebly.com HSQC provides correlations between directly bonded protons and carbons (or nitrogens), aiding in the assignment of resonances and identification of residue types. omicsonline.org HMBC reveals correlations over two or three bonds, which are crucial for linking adjacent amino acid residues in the peptide chain and confirming the sequence, as well as providing information about the peptide backbone and side-chain structure. omicsonline.org

Mass Spectrometry (MS) Applications for this compound Structural Elucidation

Mass spectrometry is a highly sensitive technique that provides information about the mass-to-charge ratio (m/z) of ions, which is fundamental for determining the molecular weight and elemental composition of a compound. cornell.educhromatographyonline.com For peptides, MS is invaluable for confirming the molecular mass and determining the amino acid sequence. psu.edunih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). chromatographyonline.combioanalysis-zone.comfilab.fr This high mass accuracy allows for the determination of the elemental composition or molecular formula of a compound. chromatographyonline.combioanalysis-zone.comfilab.fr For this compound, HRMS would be used to determine the exact mass of the intact peptide. psu.edu Given the amino acid sequence (GFWKKVGSAAWGGVKAAAKGAAVGGLNALAKHIQ) psu.eduresearchgate.net, the theoretical monoisotopic mass can be calculated. HRMS measurements provide the experimental mass, which can be compared to the theoretical mass to confirm the molecular formula corresponding to the amino acid sequence. This is particularly important for verifying the absence or presence of post-translational modifications that would alter the mass. The reported molecular mass for this compound, determined by mass spectrometry, is 3318.44 Da. psu.edu

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion and the measurement of the m/z ratios of the resulting fragment ions. chromatographyonline.com This technique is widely used for peptide sequencing. In peptide MS/MS, the peptide ions are typically fragmented in the gas phase (e.g., using collision-induced dissociation, CID). Fragmentation of the peptide backbone generates characteristic fragment ions (b-ions, y-ions, etc.) that correspond to cleavages at different peptide bonds. chromatographyonline.com Analysis of the m/z values of these fragment ions allows for the determination of the amino acid sequence. chromatographyonline.com

For this compound, MS/MS experiments performed after enzymatic digestion were used for its complete biochemical characterization. psu.edu This approach, often termed bottom-up proteomics, involves cleaving the peptide into smaller fragments using enzymes like trypsin, and then analyzing the fragment masses and sequences by MS/MS. By analyzing the fragmentation patterns of overlapping peptide fragments, the complete amino acid sequence of this compound (GFWKKVGSAAWGGVKAAAKGAAVGGLNALAKHIQ) was determined and confirmed. psu.eduresearchgate.net MS/MS also provides information about potential modifications on specific amino acid residues by observing characteristic mass shifts in the fragment ions.

Summary of Key Structural Data for this compound

Based on the available research, the primary structure and molecular mass of this compound have been determined using a combination of techniques including Edman degradation and mass spectrometry. psu.edunih.gov

| Property | Value | Method(s) Used |

| Amino Acid Sequence | GFWKKVGSAAWGGVKAAAKGAAVGGLNALAKHIQ psu.eduresearchgate.net | Edman degradation, Mass Spectrometry psu.edu |

| Molecular Mass | 3318.44 Da psu.edu | Mass Spectrometry psu.edu |

| Number of Residues | 34 psu.eduresearchgate.net | Sequence Analysis psu.eduresearchgate.net |

| Net Charge | +6 (at pH 7.0, theoretical) psu.edu | Sequence Analysis psu.edu |

| Isoelectric Point | 10.6 (theoretical) psu.edu | Sequence Analysis psu.edu |

X-ray Crystallography in this compound Absolute Configuration and Three-Dimensional Structure Assignment

For peptides and proteins, X-ray crystallography typically involves obtaining a high-quality crystal of the molecule, exposing it to an X-ray beam, and measuring the resulting diffraction pattern. wikipedia.orgresearchgate.net Computational techniques are then used to process the diffraction data and reconstruct the electron density map, from which an atomic model is built. wikipedia.orgresearchgate.net While the provided search results discuss X-ray crystallography as a method for structure determination and absolute configuration assignment in general, and mention this compound in the context of its isolation and activity, a specific high-resolution X-ray crystal structure of this compound itself, detailing its absolute configuration, was not found among the search results. X-ray crystallography is a standard method for determining the absolute configuration of chiral molecules, especially when suitable crystals can be obtained, often utilizing anomalous dispersion effects, particularly if heavy atoms are present. purechemistry.orgspectroscopyeurope.com However, obtaining suitable crystals can be challenging for some molecules. spectroscopyeurope.comnih.gov

Computational Approaches in this compound Structural Confirmation and Modeling

Computational approaches play a significant role in the structural characterization and modeling of peptides, complementing experimental techniques. These methods can be used for structural confirmation, predicting three-dimensional structures, and understanding molecular behavior.

For this compound, computational analyses have been employed to predict its secondary structure. Using software like GOR 4 and tools available through the antimicrobial peptide database (APD), an alpha-helical structure has been predicted for this compound, specifically from residue 9 to 30. psu.edu This predicted alpha-helical structure is also suggested to be amphipathic, meaning it has distinct hydrophobic and non-hydrophobic regions, which is a common feature of antimicrobial peptides and is represented by wheel diagrams. psu.edu Alignments with similar peptides in the APD, such as adenoregulin, also support an amphipathic alpha-helical structure for this compound. psu.edu

Computational methods, including molecular dynamics simulations, are valuable for obtaining detailed information about the structure and dynamics of peptides, particularly in environments like membranes, which are relevant to the function of antimicrobial peptides. researchgate.net Furthermore, bioinformatics tools and machine learning algorithms are increasingly used to predict antimicrobial properties and analyze peptide sequences, aiding in the identification and characterization of potential antimicrobial peptides. researchgate.netuit.no Computer-assisted structural elucidation (CASE) software can also be used to generate possible molecular structures based on spectroscopic data like NMR, although the success of these methods depends on the quality of the data and the efficacy of the algorithms and databases used. nih.gov

While specific computational studies detailing the full 3D structure prediction or confirmation of this compound beyond secondary structure prediction were not extensively detailed in the provided results, computational approaches are generally applied to understand the structural features and behavior of antimicrobial peptides like this compound. researchgate.netbibliotekanauki.pl

Biosynthetic Pathways and Regulation of Papillosin Production

Identification of Papillosin Biosynthetic Gene Clusters in Producer Organisms

Biosynthetic gene clusters (BGCs) are genomic regions that contain genes encoding the enzymes and regulatory proteins required for the synthesis of a specific secondary metabolite. The identification of BGCs is a key step in understanding the biosynthesis of natural products. While BGCs for various secondary metabolites, including other peptides and natural products from marine bacteria and fungi, have been identified and characterized, specific information regarding the identification of a dedicated BGC for this compound in Halocynthia papillosa or its associated microbes was not found in the reviewed literature. Research into the genomes and transcriptomes of Halocynthia papillosa and its associated microbial communities would be necessary to identify potential this compound BGCs.

Enzymology of Key Steps in this compound Biosynthesis

The biosynthesis of peptides, whether ribosomally or non-ribosomally synthesized, involves a series of enzymatic steps. Ribosomal peptide synthesis involves well-characterized machinery including aminoacyl-tRNA synthetases, ribosomes, and various protein factors. Non-ribosomal peptide synthesis, on the other hand, is carried out by NRPS enzymes, which activate and link amino acids in a template-independent manner, often incorporating non-proteinogenic amino acids and performing modifications.

Detailed characterization of the specific enzymes involved in this compound biosynthesis, such as aminoacyl-tRNA synthetases (if ribosomally synthesized) or the modules and domains of NRPS enzymes (if non-ribosomally synthesized), is not available in the examined search results. Studies on the enzymology of other biosynthetic pathways, such as those for indole-diterpenes, penicillin and cephalosporin, and phosphonates, highlight the complexity and specificity of the enzymes involved in natural product synthesis. Characterizing the enzymes responsible for selecting, activating, and coupling the specific amino acids that constitute the 34-amino acid sequence of this compound would be essential for understanding its biosynthesis.

Mechanistic investigations delve into the step-by-step chemical transformations catalyzed by biosynthetic enzymes. While the mechanisms of enzymes in other biosynthetic pathways, like the epoxidase in fosfomycin (B1673569) biosynthesis or the mutase in phosphonate (B1237965) synthesis, have been studied, specific mechanistic details of the transformations involved in assembling the this compound peptide chain or introducing any post-translational modifications were not found. Such investigations would typically involve structural biology, biochemical assays, and potentially isotopic labeling studies.

Genetic and Epigenetic Regulation of this compound Expression and Production

The production of secondary metabolites in organisms is often tightly regulated at genetic and epigenetic levels in response to environmental cues or developmental stages. This regulation can involve transcriptional activators and repressors, sRNA molecules, and epigenetic modifications that affect chromatin structure and gene accessibility. Studies on the regulation of other microbial products, such as pilus production or prodigiosin (B1679158) biosynthesis, demonstrate the complexity of these regulatory networks. However, specific research detailing the genetic elements (e.g., promoters, operators, regulatory genes) and epigenetic factors that control the expression of genes involved in this compound biosynthesis, or the environmental triggers that might influence its production in Halocynthia papillosa or associated microbes, was not identified in the search results.

Synthetic Methodologies for Papillosin and Its Analogues

Total Synthesis Approaches to Papillosin

The complete chemical synthesis of a natural product from simple, commercially available starting materials is known as total synthesis. For a peptide like this compound, this would typically be approached using either solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (LPPS).

Retrosynthetic Analysis and Key Disconnections for this compound

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. It involves breaking down the target molecule into simpler precursor structures, known as synthons, which in turn correspond to commercially available or easily synthesized starting materials.

Key Disconnections in a Hypothetical this compound Synthesis:

| Disconnection Point | Resulting Fragments | Synthetic Strategy |

| Amide Bonds | Protected Amino Acids | Stepwise elongation of the peptide chain |

| Side-Chain Functional Groups | Masked with Protecting Groups | Orthogonal protection strategy to allow for selective deprotection |

| C-Terminus | Resin-bound first amino acid (SPPS) or esterified amino acid (LPPS) | Initiation of the peptide synthesis |

Development of Stereoselective and Enantioselective Synthetic Routes to this compound

The preservation of the specific stereochemistry of each amino acid residue is paramount in peptide synthesis, as the biological activity of the peptide is highly dependent on its three-dimensional structure. The synthesis of this compound would require the use of enantiomerically pure amino acid starting materials.

Stereoselective synthesis in this context refers to the control of stereochemistry during the coupling of these chiral building blocks to avoid epimerization (the change in configuration at a stereocenter). This is typically achieved through the use of specific coupling reagents and reaction conditions that minimize the racemization of the activated amino acid.

Common Coupling Reagents for Stereopreservation:

| Coupling Reagent | Description |

| Carbodiimides (e.g., DCC, DIC) with additives (e.g., HOBt, Oxyma) | Form an activated ester that is less prone to racemization. |

| Phosphonium Salts (e.g., PyBOP, HBTU) | Promote rapid amide bond formation, reducing the time for potential side reactions. |

| Uronium/Guanidinium Salts (e.g., HATU, HCTU) | Highly efficient coupling reagents that minimize racemization. |

Challenges and Innovations in this compound Total Synthesis

While no specific challenges for this compound synthesis have been documented, the synthesis of long peptides often encounters general difficulties. These can include poor solubility of the growing peptide chain, aggregation leading to incomplete reactions, and difficult couplings between sterically hindered amino acids.

Innovations to overcome these challenges include the use of specialized resins and linkers in SPPS, the incorporation of pseudoproline dipeptides to disrupt secondary structure formation and aggregation, and the use of microwave-assisted peptide synthesis to accelerate coupling and deprotection steps.

Semisynthesis and Chemical Derivatization Strategies for this compound

Semisynthesis involves the use of the naturally isolated compound as a starting material for chemical modifications. Should larger quantities of this compound become available through fermentation or aquaculture, semisynthetic approaches could be employed to create novel analogues.

Combinatorial Synthesis and Libraries of this compound Analogues

Combinatorial chemistry is a powerful tool for the rapid synthesis of a large number of different but structurally related molecules, known as a library. The generation of a this compound analogue library would involve the systematic replacement of each amino acid in the sequence with other natural or unnatural amino acids. This approach allows for the efficient exploration of the chemical space around the native peptide sequence to identify analogues with enhanced antimicrobial activity, improved stability, or reduced toxicity.

Mechanistic Insights into Papillosin S Biological Activities

Molecular Target Identification and Validation for Papillosin

Identifying the specific molecular targets of antimicrobial peptides like this compound is crucial for understanding their mechanism of action. For many AMPs, the primary target is the bacterial cell membrane. mdpi.com

Proteomic and Metabolomic Profiling in Response to this compound Exposure

While extensive proteomic and metabolomic profiling specifically in response to this compound exposure is not widely detailed in the provided search results, studies on other antimicrobial peptides from marine organisms suggest that these peptides can impact bacterial cellular processes. For instance, some AMPs interfere with intracellular processes such as protein synthesis, nucleic acid functions, and enzyme activity. mdpi.com Changes in protein and metabolite profiles within target bacteria upon exposure to this compound would provide insights into the cellular machinery affected by the peptide.

Receptor Binding and Enzyme Inhibition Studies with this compound

This compound is a cationic peptide, and its initial interaction with bacterial surfaces is largely mediated by electrostatic interactions with negatively-charged molecules on the bacterial cell wall. mdpi.com While direct studies detailing specific receptor binding or enzyme inhibition by this compound are limited in the search results, some AMPs are known to interact with intracellular targets, inhibiting enzyme activity. mdpi.commdpi.com The mechanism of action for many AMPs involves insertion into and permeabilization of the cytoplasmic membrane, rather than specific receptor binding in the classical sense seen with some other types of drugs. mdpi.com

This compound's Impact on Membrane Integrity and Permeabilization

A key mechanism by which many antimicrobial peptides, including those from marine invertebrates, exert their effects is by disrupting the integrity of bacterial membranes, leading to permeabilization and cell death. psu.edumdpi.comuit.no Cationic peptides are thought to destabilize the cytoplasmic membrane, causing its permeabilization. psu.edu This selectivity for microbial membranes is attributed to their high content of anionic lipids, the electrical potential gradient across the membrane, and the lack of cholesterol in bacterial membranes, which favors interaction with cationic peptides. psu.edu

Studies on related antimicrobial peptides from marine ascidians, such as those from Mytilus galloprovincialis and Arenicins, have shown that their activity is dependent on membrane permeabilization. mdpi.com The disruption of the bacterial membrane can occur through various models, including the barrel-stave, toroidal pore, and carpet models. mdpi.com While the specific model for this compound's membrane interaction is not explicitly detailed in the provided information, its cationic nature and classification as an AMP strongly suggest a membrane-targeting mechanism involving permeabilization. psu.edumdpi.com Research on other AMPs indicates that membrane perturbation can lead to leakage of cellular content and ultimately bacterial death. uit.no

Cellular Signaling Pathways Modulated by this compound

Beyond direct membrane effects, some antimicrobial peptides can also influence cellular signaling pathways in target organisms or host cells.

This compound's Influence on Host Cell Signaling Transduction

The provided information primarily focuses on this compound's antimicrobial activity against bacteria. However, the broader context of antimicrobial peptides in innate immunity involves interactions with host defense systems. psu.edu While direct evidence of this compound modulating specific host cell signaling transduction pathways is not detailed, studies on innate immunity in tunicates (the source organism of this compound) highlight the role of various components, including AMPs, in host defense. psu.edubioone.org Host cells recognize microbial stimuli through sensing mechanisms involving transmembrane receptors, which transmit signals to the nucleus, influencing gene expression and the activation of immune responses. mdpi.comfrontiersin.org

Research on other peptides, such as Pancreatitis-associated protein 1 (PAP1), which is also a secretory protein, has shown its involvement in modulating signaling pathways like the MAPK pathway, influencing processes such as cell proliferation and inflammation. nih.gov While PAP1 is distinct from this compound, this illustrates that some secreted peptides can interact with host signaling. The extent to which this compound interacts with and modulates host cell signaling pathways requires further specific investigation.

Immunomodulatory Signaling Cascade Perturbations by this compound

While antimicrobial peptides are known to interact with host immune systems and modulate signaling pathways, specific detailed research findings on this compound's direct perturbation of immunomodulatory signaling cascades are limited in the provided information. General studies on immunomodulators, including some peptides and plant-based compounds, indicate interactions with pathways such as NF-κB, MAPK, Nrf2, STAT1, and mTOR, leading to the modulation of pro-inflammatory mediators and cytokines. xiahepublishing.comfrontiersin.orgnih.govmdpi.com Another peptide, Papiliocin 1 (from a different source, Papilio xuthus larvae), has been reported to inhibit inflammatory inducers like nitrite (B80452) oxide and cytokines, demonstrating immunomodulatory potential in a similarly named compound. google.com However, direct evidence linking this compound from Halocynthia papillosa to specific signaling cascade perturbations requires further investigation.

Intermolecular Interactions of this compound with Biomolecules

The biological function of this compound is mediated through its interactions with various biomolecules within target organisms and potentially host cells.

This compound-Protein Interaction Networks

Understanding the protein interaction networks involving this compound is crucial for elucidating its precise mechanisms of action. Protein-protein interactions (PPIs) are fundamental to cellular processes and can be represented as networks. nih.govebi.ac.uk Computational models of proteomic networks have been applied in studies involving related peptides like Halocyntin (B1576487) and this compound. anahuac.mxbibliotekanauki.pl However, specific details regarding the formation of protein interaction networks directly involving this compound and identification of its specific protein targets are not extensively detailed in the available literature. Further research is needed to map the specific protein interaction partners of this compound and understand the functional consequences of these interactions.

This compound-Nucleic Acid Interactions

Some antimicrobial peptides exert their effects by targeting intracellular components, including nucleic acids. mdpi.com General mechanisms of metal-nucleic acid interactions and protein-nucleic acid interactions have been studied, highlighting the various modes of binding and their biological significance. nih.govmdpi.comegyankosh.ac.in However, specific experimental data demonstrating direct interactions between this compound and nucleic acids, such as DNA or RNA, are not present in the provided search results. While it is plausible that as a cationic peptide, this compound could interact with negatively charged nucleic acids, the extent and functional implications of such interactions for this compound require dedicated investigation.

This compound-Lipid Membrane Interactions

A key aspect of the biological activity of many antimicrobial peptides, including this compound, involves interactions with lipid membranes. mdpi.comresearchgate.net These interactions are often considered a primary mechanism for disrupting microbial cell membranes, leading to cell lysis. Studies on this compound and Halocyntin suggest that their activity is closely associated with their amphipathic structure, which facilitates interaction with the lipid bilayer. researchgate.net

Antimicrobial peptides can interact with membranes through various models, such as the carpet model, where peptides accumulate on the membrane surface before insertion and disruption. mdpi.com The interaction of peptides with phospholipid membranes can lead to changes in membrane morphology and fluidity. mdpi.com Research on model peptides has shown that the composition and properties of amino acid residues, particularly aromatic residues, can influence peptide-lipid interactions and membrane perturbation. mdpi.com

While the specific details of this compound's interaction with lipid membranes at a molecular level (e.g., specific insertion mechanisms or pore formation) are not fully elucidated in the provided text, its amphipathic nature and classification as an antimicrobial peptide strongly suggest membrane disruption as a primary mode of action. researchgate.netmdpi.com

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity, providing insights into the molecular features essential for its function. oecd.orgcollaborativedrug.commdpi.comrsc.orgnih.gov For peptides like this compound, SAR studies would involve examining how modifications to the amino acid sequence, length, charge, or conformation affect its antimicrobial or other biological activities.

This compound is a 34-residue peptide with a specific amino acid sequence: GFWKKVGSAAWG GVKAAAKGAAVGGLNALAKHIQ. researchgate.netpsu.edu It is described as a cationic peptide, and its amphipathic structure, characterized by the clustering of polar and apolar residues, is considered to be closely associated with its bactericidal activity. researchgate.net A comparison with Halocyntin, a shorter 26-residue peptide from the same source, indicates that this compound exhibits higher antibacterial activity, suggesting that differences in length, sequence, and net charge contribute to their differential potency. researchgate.netpsu.edumdpi.com

While detailed systematic SAR studies involving a wide range of this compound derivatives are not explicitly described in the provided snippets, the inherent comparison between this compound and Halocyntin offers preliminary insights into the structural features that may be important for activity.

Elucidation of Essential Pharmacophores within the this compound Scaffold

Pharmacophores represent the essential spatial and electronic features of a molecule required for its optimal interaction with a specific biological target and to trigger its biological response. github.comnih.govnih.govgoogle.com Elucidating the essential pharmacophores within the this compound scaffold would involve identifying the key amino acid residues or structural motifs responsible for its antimicrobial activity and interactions with biological membranes or other targets.

Rational Design and Synthesis of this compound Analogues with Tuned Specificity or Potency

The study of natural antimicrobial peptides like this compound provides valuable templates for the rational design and synthesis of novel antimicrobial agents with potentially improved properties, such as enhanced activity, reduced toxicity to host cells, or tuned specificity. semanticscholar.orgresearchgate.netuit.no Rational design in this context involves leveraging the understanding of the relationship between a peptide's structure and its activity (Structure-Activity Relationship, SAR) to create modified versions or analogues. semanticscholar.orgnih.govcollaborativedrug.com

Although specific detailed research findings on the rational design and synthesis specifically of this compound analogues for tuned specificity or potency are not extensively detailed in the provided search results, the general principles applied to AMPs, including those from marine sources like tunicates, are relevant. semanticscholar.orguit.no The primary structure, amino acid composition, charge, hydrophobicity, and predicted secondary structure (such as the α-helical conformation of this compound) are key features considered in the design of analogues. psu.edusemanticscholar.org

Strategies for designing AMP analogues with altered properties include:

Modification of terminal ends: Chemical modifications at the N- or C-termini can influence peptide stability and activity. semanticscholar.org

Substitution with unnatural amino acids: Incorporating non-proteinogenic amino acids can confer desired properties like increased stability or altered membrane interaction. semanticscholar.org

Shortening of the native sequence: Identifying and synthesizing shorter, active fragments can reduce synthesis costs while retaining or improving activity. uit.no

Modifications to amphipathicity: Adjusting the distribution of hydrophobic and hydrophilic residues can tune the peptide's interaction with lipid membranes. semanticscholar.org

Cyclization: Creating cyclic peptides can enhance stability and alter conformation, impacting activity and specificity. semanticscholar.org

The goal of these synthetic efforts is to create analogues that retain potent antimicrobial activity while minimizing undesirable effects, such as hemolysis or cytotoxicity towards mammalian cells, thereby improving the therapeutic index. researchgate.netuit.no Studies on other AMPs have shown that rational design can lead to analogues with significantly improved specificity for microbial membranes over host cells. researchgate.net

While specific data tables detailing the synthesis and activity of this compound analogues were not found, research on other AMPs demonstrates the potential of this approach. For instance, studies on analogues of gramicidin (B1672133) S and dermaseptin (B158304) have shown that modifications can lead to enhanced activity against specific microbial strains and reduced toxicity. researchgate.net The application of similar rational design principles to the this compound structure holds promise for the development of new antimicrobial agents.

Preclinical Evaluation of Papillosin S Biological Efficacy in Model Systems

In Vitro Efficacy Studies of Papillosin in Cell-Based Assays

In vitro studies utilizing cell culture models are fundamental in the preclinical evaluation of a compound's biological activities. These assays provide initial insights into the potential effects of this compound at the cellular level.

Evaluation of this compound's Antiviral Activity in Cell Culture Models

While marine-derived compounds, including peptides, are explored for their antiviral properties, specific detailed research findings on the evaluation of this compound's antiviral activity in cell culture models were not available in the consulted literature.

Assessment of this compound's Antimicrobial Potency Against Pathogenic Microorganisms in Vitro

This compound has demonstrated notable antimicrobial activity against a range of pathogenic microorganisms in in vitro assessments. Isolated from the hemocytes of the solitary tunicate Halocynthia papillosa, this compound is a cationic antimicrobial peptide psu.edunih.gov. Studies have shown its efficacy against both Gram-positive and Gram-negative bacteria psu.edusemanticscholar.org.

Compared to halocyntin (B1576487), another antimicrobial peptide isolated from the same source, this compound exhibits a higher level of activity against tested bacterial strains psu.edu. Specifically, this compound showed strong activity against Gram-positive bacteria such as Micrococcus luteus, Bacillus megaterium, and Aerococcus viridans, with minimum bactericidal concentration (MBC) ranges between 0.05 μM and 0.39 μM semanticscholar.org. While also active against Staphylococcus aureus, its effect was less pronounced, with MBC values ranging from 1.56 μM to 3.13 μM semanticscholar.org.

Below is a summary of the antimicrobial activity of this compound based on reported MBC ranges:

| Microorganism (Gram Stain) | MBC Range (μM) |

| Micrococcus luteus (Gram-positive) | 0.05 - 0.39 semanticscholar.org |

| Bacillus megaterium (Gram-positive) | 0.05 - 0.39 semanticscholar.org |

| Aerococcus viridans (Gram-positive) | 0.05 - 0.39 semanticscholar.org |

| Staphylococcus aureus (Gram-positive) | 1.56 - 3.13 semanticscholar.org |

| Gram-negative bacteria (general) | 0.39 - 1.56 psu.edusemanticscholar.org |

| Pseudomonas aeruginosa (Gram-negative) | 3.13 - 6.25 psu.edusemanticscholar.org |

Investigation of this compound's Anticancer Activity in Established Cancer Cell Lines

Based on the available search results, specific research findings detailing the investigation of this compound's anticancer activity in established cancer cell lines were not identified.

Analysis of Immunomodulatory Effects of this compound in Cell Culture Systems

While marine peptides are known to exhibit diverse biological activities, including potential immunomodulatory effects, specific data from the consulted literature regarding the analysis of this compound's immunomodulatory effects in cell culture systems were not found.

In Vivo Efficacy Studies of this compound in Animal Models

In vivo studies are crucial for evaluating the efficacy of a compound within a complex living system. However, information regarding the in vivo efficacy studies of this compound in animal models was not available in the provided search results.

Evaluation of this compound in Murine Models of Infection

Specific research findings on the evaluation of this compound in murine models of infection were not identified in the consulted literature. While murine models are commonly utilized in preclinical studies to assess the efficacy of potential therapeutic agents against various infections, there is no information available in the search results detailing the use of this compound in such models.

Based on the current available information, there is no specific data detailing the preclinical evaluation of the chemical compound this compound in xenograft models of cancer or its immunological responses in preclinical animal models within the context of cancer treatment.

The search results indicate that this compound is classified as an amino acid, peptide, or protein, initially isolated from Halocynthia papillosa, and possesses antimicrobial properties. idrblab.net While preclinical models, including xenograft models and various animal models for studying immune responses, are widely used in cancer research for evaluating potential therapeutic agents nih.govmdpi.comresearchgate.netnih.govresearchgate.netfrontiersin.org, and studies have investigated the immunological effects of various compounds in animal models nih.govresearchgate.netdrugtargetreview.comuchicagomedicine.orgfrontiersin.orgmdpi.comed.ac.uk, specific research findings linking this compound to these areas were not found in the provided sources.

Therefore, it is not possible to generate thorough, informative, and scientifically accurate content for the requested sections focusing solely on this compound's biological efficacy in xenograft cancer models and its immunological responses in preclinical animal models based on the available data.

Advanced Analytical and Bioanalytical Methodologies for Papillosin Research

Spectroscopic and Spectrometric Methods for Papillosin Detection and Quantification

Spectroscopic and spectrometric techniques provide valuable information about the structure, identity, and quantity of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique for the quantitative determination of compounds. globalresearchonline.netnih.govoxinst.comresearchgate.net A key advantage of qNMR is that it does not necessarily require a reference standard of the analyte itself for quantification; instead, it relies on the ratio of the integration of a specific signal of the analyte to that of an internal reference standard of known purity. globalresearchonline.netnih.gov The intensity of an NMR signal is directly proportional to the number of nuclei producing it, making it inherently quantitative. nih.govoxinst.com qNMR is highly useful for traceable chemical purity assessments and can be used to determine the content of a drug substance and quantify impurities. nih.govoxinst.comresearchgate.net While the search results mention NMR analysis in the context of characterizing antimicrobial peptides, including this compound, specific details on qNMR applied directly to this compound for quantitative assay were not extensively provided. dntb.gov.uauit.no However, given that this compound is a peptide, qNMR could potentially be applied to determine its concentration or assess its purity by using appropriate internal standards and well-resolved signals in the NMR spectrum.

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS), are indispensable tools for the bioanalysis of compounds like this compound in complex biological matrices. scielo.brscielo.brresearchgate.netppd.combioanalysis-zone.com LC-MS/MS combines the separation power of LC with the sensitive and selective detection capabilities of MS/MS, allowing for the identification and quantification of analytes in complex samples such as plasma, tissue homogenates, and other biological fluids. ppd.combioanalysis-zone.comnih.govmdpi.com This technique is considered a standard for small molecule bioanalysis due to its accuracy, precision, specificity, sensitivity, and dynamic range, and is increasingly used for biopharmaceuticals like peptides and oligonucleotides. ppd.combioanalysis-zone.com LC-MS/MS enables the detection of target peptides through specific mass transitions in multiple reaction monitoring (MRM) mode. nih.gov Sample preparation, such as solid-phase extraction or protein precipitation, is crucial for effective LC-MS/MS analysis of biological samples. scielo.brppd.comnih.gov While direct examples of this compound bioanalysis in complex matrices using LC-MS/MS were not detailed in the search results, the general applicability of this technique to peptide bioanalysis in complex biological samples is well-established. researchgate.netppd.combioanalysis-zone.com Hybridization LC-MS/MS is a more recent development that combines hybridization with LC-MS/MS for highly sensitive and specific quantification of oligonucleotides, and similar approaches could potentially be explored for specific types of peptides if applicable. mdpi.com

Development of this compound-Specific Biomarkers and Bioassays

Research into the biological activities of this compound has heavily relied on the development and application of specific bioassays to quantify its effects, particularly its antimicrobial properties. These assays are crucial for identifying the presence and potency of this compound during isolation and characterization, as well as for understanding its mechanism of action. While the term "biomarker" in a clinical or diagnostic sense is not directly applicable to this compound based on current research, the peptide's biological activity, as measured by these bioassays, serves as a key indicator in its study.

The primary method employed to assess the antibacterial activity of this compound is the liquid growth inhibition assay . This bioassay is fundamental for monitoring activity during the purification process and for determining the spectrum and potency of this compound against various bacterial strains. The methodology typically involves incubating serial dilutions of this compound with standardized suspensions of target bacteria in a suitable nutrient medium. Bacterial growth is then monitored over a specific period, commonly by measuring the optical density (OD) of the cultures at 600 nm (OD600) psu.edu. The Minimum Bactericidal Concentration (MBC) is determined as the lowest concentration of this compound that results in a significant reduction or complete inhibition of bacterial growth psu.edu.

Detailed research findings from liquid growth inhibition assays have demonstrated that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported MBC values for this compound against a range of clinically relevant strains.

Table 1: Minimum Bactericidal Concentrations (MBC) of this compound Against Various Bacterial Strains

| Bacterial Strain | Gram Stain | MBC (µM) |

|---|---|---|

| Micrococcus luteus (A270) | Positive | 0.05 - 0.39 psu.edu |

| Aerococcus viridans (54.145 T) | Positive | 0.05 - 0.39 psu.edu |

| Bacillus megaterium (66.20 T) | Positive | 0.05 - 0.39 psu.edu |

| Staphylococcus aureus (65.8 T) | Positive | 1.56 - 3.13 psu.edu |

| Enterococcus faecalis (103 015 T) | Positive | 1.56 - 3.13 psu.edu |

| Escherichia coli DH5α | Negative | 0.39 - 1.56 psu.edu |

| Enterobacter aerogenes (30.86 T) | Negative | 0.39 - 1.56 psu.edu |

| Salmonella thyphimurium (60.62 T) | Negative | 0.39 - 1.56 psu.edu |

| Klebsiella pneumoniae (82.91 T) | Negative | 0.39 - 1.56 psu.edu |

| Neisseria gonorrhoeae (103 711) | Negative | 0.39 - 1.56 psu.edu |

| Pseudomonas aeruginosa (100 720 T) | Negative | 3.13 - 6.25 psu.edu |

These data highlight the broad spectrum of antibacterial activity exhibited by this compound, with particularly strong effects observed against certain Gram-positive bacteria like M. luteus, B. megaterium, and A. viridans, as well as significant activity against a range of Gram-negative strains psu.edu. Comparisons with other peptides, such as Halocyntin (B1576487) (also isolated from Halocynthia papillosa), using these bioassays have shown that this compound generally possesses higher antibacterial activity against the tested strains psu.edu. Differences in the activity between native and synthetic forms of this compound have also been assessed using this assay, indicating that synthetic this compound can be less active than its native counterpart psu.edu.

In addition to evaluating antimicrobial efficacy, bioassays have also been developed to assess the potential lytic effects of this compound on mammalian cells. A hemolytic activity assay , typically using sheep red blood cells, is employed for this purpose psu.edu. This assay measures the release of hemoglobin into the supernatant as an indicator of cell lysis. Studies utilizing this bioassay have shown that this compound does not induce hemolysis at the concentrations tested, suggesting a degree of selectivity towards bacterial cells over mammalian erythrocytes psu.edu.

The development and application of these this compound-specific bioassays, particularly the liquid growth inhibition assay and the hemolytic activity assay, have been instrumental in the isolation, characterization, and evaluation of the peptide's biological profile. They provide quantitative data essential for understanding its potential as an antimicrobial agent.

Ecological and Environmental Significance of Papillosin

Role of Papillosin in Interspecies Chemical Communication and Defense Mechanisms

This compound is recognized as an antimicrobial peptide (AMP) isolated from the hemocytes of the solitary tunicate, Halocynthia papillosa. idrblab.netacs.orgnih.govanahuac.mxorcid.orgresearchgate.netencyclopedia.pubresearchgate.netjrmds.inmdpi.comscielo.brmdpi.comihpe.fr Antimicrobial peptides like this compound are key components of the innate immune system in various organisms, providing a defense against potential pathogens. nih.gov

Research has demonstrated that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netencyclopedia.pubresearchgate.netjrmds.inmdpi.com For instance, studies have shown its effectiveness against Micrococcus luteus and E. coli. nih.govresearchgate.net This broad-spectrum activity suggests that this compound plays a role in protecting Halocynthia papillosa from a range of bacterial threats in its marine environment.

The production of such peptides by tunicates contributes to their chemical defense function. researchgate.netencyclopedia.pub In marine ecosystems, chemical communication and defense mechanisms are crucial for survival, mediating interactions between different species, including predator-prey relationships and competition for resources. While the term "chemical communication" can encompass a wide range of signaling molecules ncsu.edu, the antimicrobial activity of this compound primarily highlights its role in defense mechanisms against microbial competitors or pathogens. The ecological role of symbiotic microbial associations with tunicates in their chemical defense function has also been noted, suggesting a complex interplay between the host organism and its associated microbes in producing defensive compounds. researchgate.netencyclopedia.pub

Bioremediation Potential Related to this compound-Producing Organisms

The concept of bioremediation involves the use of living organisms, primarily microorganisms, to remove or neutralize pollutants from contaminated environments. nih.govagriscigroup.usfrontiersin.orgseasidesustainability.orgnih.govresearchgate.net While the this compound-producing organism, Halocynthia papillosa, is a marine invertebrate with known ecological roles, such as filter feeding which can influence phytoplankton populations and biogeochemical fluxes encyclopedia.pub, the provided information does not directly link the tunicate's production of this compound to a specific bioremediation potential of the organism itself.

However, marine microorganisms, some of which are associated with marine invertebrates, are recognized for their biotechnological potential, including their capacity for bioremediation of various pollutants. mdpi.com Microorganisms, including bacteria and fungi, play crucial roles in the biodegradation and transformation of diverse chemical wastes and hazardous materials. nih.govagriscigroup.usfrontiersin.orgnih.govresearchgate.netnih.gov They can degrade pollutants like hydrocarbons, oils, heavy metals, pesticides, and dyes through enzymatic processes. nih.govagriscigroup.usnih.govresearchgate.net

Future Directions and Emerging Research Avenues for Papillosin

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Comprehensive Papillosin Research

The application of integrated omics technologies, including genomics, proteomics, and metabolomics, holds substantial promise for comprehensive this compound research. These approaches allow for a holistic understanding of biological systems by analyzing genetic, molecular, and biochemical profiles mdpi.com.

Genomics can contribute by identifying the genes responsible for this compound biosynthesis and regulation in its native organism, Halocynthia papillosa acs.org. Understanding the genetic pathways can pave the way for genetic engineering strategies to enhance this compound production or modify its properties.

Proteomics, the large-scale study of proteins, can provide insights into the expression levels and post-translational modifications of enzymes involved in this compound synthesis. It can also help identify proteins that interact with this compound in biological systems, shedding light on its mechanism of action and potential cellular targets frontlinegenomics.com. Proteomics has been instrumental in identifying biomarkers and understanding cellular processes frontlinegenomics.com.

Metabolomics, the study of small molecules involved in metabolism, can help in understanding the metabolic state of the producing organism and identifying precursors or related metabolites that influence this compound production. Integrating metabolomic data with genomic and proteomic data can offer a comprehensive view of the biosynthetic machinery and regulatory networks associated with this compound mdpi.com. This multi-omics approach can elucidate complex interactions among genes, transcripts, proteins, and metabolites mdpi.com. Metabolomics can also facilitate continuous monitoring of health status by detecting deviations from normal metabolic states mdpi.com.

The integration of these omics datasets requires advanced computational tools and bioinformatics approaches to handle the complexity and extract meaningful insights mdpi.com. This integrated approach is expected to accelerate the discovery of novel aspects of this compound biology and inform strategies for its optimized production and application.

Application of Artificial Intelligence and Machine Learning in this compound Drug Discovery and Design

In the context of this compound, AI and ML can be used for several purposes:

Predicting Efficacy and Toxicity: ML models can be trained on existing data of antimicrobial peptides and their activities to predict the potential efficacy of this compound against various pathogens and assess potential toxicity profiles mdpi.comresearchgate.net.

Optimizing Peptide Sequence: AI algorithms can explore modifications to the this compound peptide sequence to enhance its antimicrobial activity, stability, or specificity, potentially leading to the design of more potent analogs roche.com.

Identifying Synergistic Combinations: ML can help identify other compounds that exhibit synergistic effects when used in combination with this compound, potentially reducing the required dosage and minimizing the development of resistance.

De Novo Peptide Design: Advanced AI techniques, such as deep learning and generative networks, could potentially be used to design novel peptides inspired by the structure and activity of this compound but with improved properties researchgate.net.

Streamlining Research: AI can assist in analyzing high-throughput screening data and prioritizing experiments, thereby accelerating the research and development process for this compound-based therapeutics mednexus.org.

The application of AI and ML in this compound research has the potential to significantly expedite the identification and development of new therapeutic applications, overcoming some of the traditional challenges associated with peptide drug discovery researchgate.net.

Sustainable Production Strategies for this compound

Ensuring the sustainable production of this compound is a critical consideration for its future development and widespread application. As this compound was initially isolated from the marine tunicate Halocynthia papillosa acs.org, traditional extraction methods from natural sources may not be environmentally sustainable or scalable for large-scale production.

Future research will likely focus on developing sustainable production strategies, potentially including:

Biotechnological Production: Utilizing microbial fermentation or cell culture systems engineered to express the genes responsible for this compound synthesis offers a promising avenue for scalable and sustainable production mdpi.comresearchgate.net. This approach can reduce the reliance on harvesting marine organisms.

Synthetic Biology: Designing and constructing synthetic biological systems for this compound production could allow for precise control over the process and potentially lead to higher yields and purity researchgate.net.

Optimizing Culture Conditions: For biotechnological production, optimizing culture media, temperature, pH, and other parameters is crucial to maximize this compound yield and minimize resource consumption.

Exploring Alternative Host Organisms: Research could investigate the feasibility of producing this compound in different host organisms that are more amenable to large-scale and cost-effective fermentation.

Drawing parallels from sustainable practices in other areas, such as the focus on environmentally sustainable farming practices and transparent supply chains dirt-to-dinner.comeuropa.eu, the development of sustainable this compound production will require careful consideration of environmental impact, resource efficiency, and economic viability. Biotechnological advancements in producing secondary metabolites from marine bacteria highlight the potential for sustainable sourcing of such compounds mdpi.comresearchgate.net.

Exploration of Novel Therapeutic and Biotechnological Applications for this compound Beyond Current Understanding

While this compound has been identified as an antimicrobial peptide eurekaselect.comacs.org, future research should explore its potential for novel therapeutic and biotechnological applications beyond its known antimicrobial activity.

Based on the diverse functions of other antimicrobial peptides and marine natural products mdpi.comsemanticscholar.org, potential areas of exploration for this compound include:

Immunomodulatory Effects: Some antimicrobial peptides have been shown to modulate the innate immune system semanticscholar.org. Future studies could investigate if this compound possesses similar immunomodulatory properties that could be beneficial in treating infectious or inflammatory diseases.

Anticancer Activity: Certain peptides from marine organisms have demonstrated anticancer properties mdpi.com. Research could explore the potential of this compound to inhibit the growth of cancer cells or induce apoptosis.

Wound Healing: Antimicrobial peptides can play a role in wound repair eurekaselect.com. Investigations could assess this compound's potential to promote wound healing, possibly through its antimicrobial and/or immunomodulatory effects.

Antiviral or Antifungal Activity: While known for antibacterial activity, this compound's efficacy against viruses or fungi warrants investigation.

Biotechnological Tools: this compound's properties, such as its ability to interact with membranes semanticscholar.org, could potentially be harnessed for biotechnological applications, such as drug delivery systems or as a tool in molecular biology research.

Q & A

Basic Research Questions

Q. What methodologies are recommended for elucidating the molecular structure of Papillosin?

- Answer : Structural elucidation requires a combination of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for determining atomic-level interactions and stereochemistry, while X-ray crystallography provides precise 3D structural data. For novel compounds like this compound, ensure purity via High-Performance Liquid Chromatography (HPLC) and validate results against known databases (e.g., PubChem). Experimental protocols must detail solvent systems, crystallization conditions, and spectral acquisition parameters to ensure reproducibility .

Q. How should researchers design experiments to isolate this compound from natural sources?

- Answer : Use a tiered extraction approach:

Primary Extraction : Solvent-based partitioning (e.g., ethanol/water mixtures) to isolate crude fractions.

Secondary Purification : Column chromatography (e.g., silica gel, Sephadex) with gradient elution.

Validation : Mass spectrometry (MS) and Infrared (IR) spectroscopy to confirm molecular weight and functional groups.

Document solvent ratios, temperature, and pressure conditions to enable replication. Include negative controls to rule out contamination .

Q. What are the best practices for assessing this compound’s stability under experimental conditions?

- Answer : Conduct accelerated stability studies by exposing this compound to varying pH, temperature, and light conditions. Use HPLC to monitor degradation products over time. Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Report deviations from standard protocols, such as buffer composition or agitation speed, which may affect results .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

- Answer : Perform a systematic review using PRISMA guidelines to identify confounding variables (e.g., cell line variability, assay protocols). Meta-analysis tools (e.g., RevMan) can quantify effect sizes and heterogeneity. For in vitro studies, validate findings using orthogonal assays (e.g., enzyme-linked immunosorbent assay (ELISA) alongside fluorescence-based assays). Address batch-to-batch variability by sourcing this compound from multiple suppliers or synthesizing it in-house .

Q. What experimental designs are optimal for comparing this compound’s efficacy in vivo versus in vitro models?

- Answer : Adopt a PICOT framework :

- P (Population): Define model organisms (e.g., murine vs. human cell lines).

- I (Intervention): Standardize dosing regimens (e.g., µM vs. mg/kg).

- C (Comparison): Use positive controls (e.g., known inhibitors) and vehicle controls.

- O (Outcome): Measure endpoints like IC₅₀, bioavailability, or toxicity.

- T (Time): Specify exposure durations and observation periods.

Statistical power analysis should guide sample sizes to ensure validity .

Q. How can multi-omics approaches enhance understanding of this compound’s mechanism of action?

- Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data to map pathways affected by this compound. Use bioinformatics tools (e.g., STRING, KEGG) for network analysis. Validate hypotheses with CRISPR-Cas9 knockout models or siRNA silencing. Ensure raw data is deposited in repositories like Gene Expression Omnibus (GEO) for transparency .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

- Answer : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression tools (e.g., GraphPad Prism). Report R² values, confidence intervals, and goodness-of-fit metrics. For non-linear responses, consider segmented regression or machine learning models (e.g., random forests). Pre-register analysis plans to avoid post hoc bias .

Q. How should researchers address reproducibility challenges in this compound synthesis?

- Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Publish synthetic protocols in open-access platforms (e.g., Protocols.io ).

- Include step-by-step videos or schematics for critical steps (e.g., cyclization reactions).

- Collaborate with third-party labs for independent validation.

Disclose all catalyst sources, reaction yields, and purification thresholds .

Tables: Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.